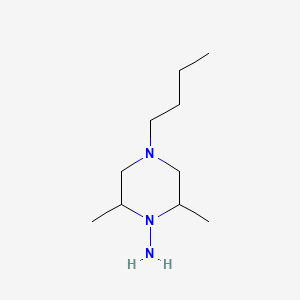![molecular formula C21H28N2O2 B561308 methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene-10-carboxylate CAS No. 19634-20-9](/img/structure/B561308.png)
methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene-10-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene-10-carboxylate is an alkaloid compound that is primarily isolated from the plant species Strychnos eburinea. This compound belongs to the class of indole alkaloids and has been studied for its various pharmacological properties. This compound has garnered interest due to its potential therapeutic applications and its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of eburine involves several steps, starting from simple precursors. One common synthetic route includes the use of tryptamine and secologanin as starting materials. The reaction proceeds through a series of steps including Pictet-Spengler cyclization, reduction, and oxidation reactions. The reaction conditions typically involve the use of acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate each step.
Industrial Production Methods: Industrial production of eburine is often achieved through extraction from natural sources, particularly from the bark and leaves of Strychnos eburinea. The extraction process involves solvent extraction, followed by purification using techniques such as chromatography. Advances in biotechnological methods have also explored the use of microbial fermentation to produce eburine in larger quantities.
Chemical Reactions Analysis
Types of Reactions: methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene-10-carboxylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of eburine can lead to the formation of dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the indole nitrogen or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve the use of electrophiles and appropriate solvents.
Major Products: The major products formed from these reactions include various derivatives of eburine, such as oxo-eburine, dihydro-eburine, and substituted eburine compounds.
Scientific Research Applications
methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[106101,902,7
Chemistry: methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene-10-carboxylate serves as a precursor for the synthesis of other complex alkaloids and as a model compound for studying indole chemistry.
Biology: this compound has shown potential in modulating biological pathways, making it a candidate for studying cellular processes.
Medicine: this compound exhibits pharmacological activities such as anti-inflammatory, analgesic, and antitumor properties. It is being investigated for its potential use in treating various diseases.
Industry: this compound and its derivatives are explored for their use in the development of new pharmaceuticals and as bioactive agents in agricultural applications.
Mechanism of Action
The mechanism of action of eburine involves its interaction with specific molecular targets and pathways. methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene-10-carboxylate is known to interact with neurotransmitter receptors, particularly those involved in the modulation of pain and inflammation. It also affects cellular signaling pathways, leading to its observed pharmacological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that eburine may modulate the activity of enzymes and receptors involved in inflammatory responses.
Comparison with Similar Compounds
- Strychnine
- Brucine
- Ajmaline
- Reserpine
- Yohimbine
methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene-10-carboxylate’s unique chemical structure and pharmacological properties make it a compound of significant interest in scientific research and potential therapeutic applications.
Properties
CAS No. |
19634-20-9 |
|---|---|
Molecular Formula |
C21H28N2O2 |
Molecular Weight |
340.467 |
InChI |
InChI=1S/C21H28N2O2/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2/h4-5,7-8,14,17,19,22H,3,6,9-13H2,1-2H3/t14-,17-,19-,20-,21-/m1/s1 |
InChI Key |
VUFNOOBEISQPAU-NQKWYQNWSA-N |
SMILES |
CCC12CCCN3C1C4(CC3)C(C(C2)C(=O)OC)NC5=CC=CC=C45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


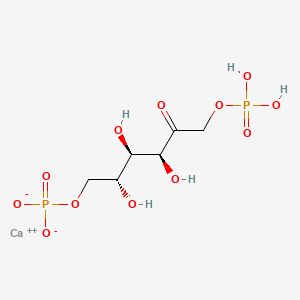
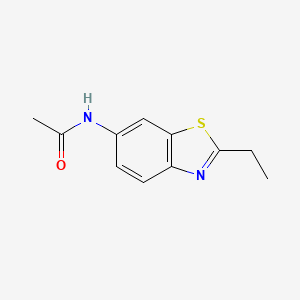
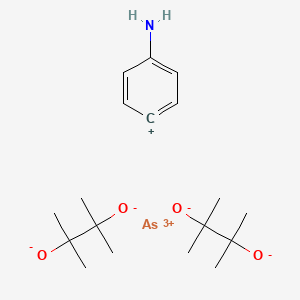
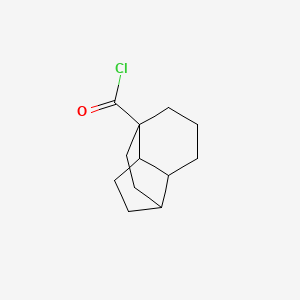
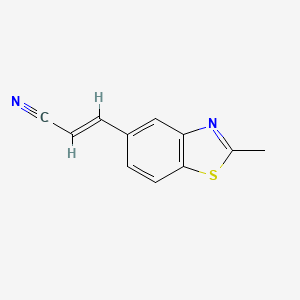
![(2R,4R,5R)-2,4-dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid](/img/structure/B561232.png)


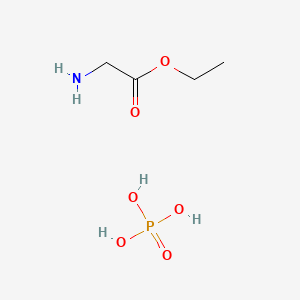
![7-Azatricyclo[4.3.0.02,5]nonane(9CI)](/img/structure/B561239.png)
